molecular formula C23H25N3O5 B296423 Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

カタログ番号 B296423
分子量: 423.5 g/mol
InChIキー: VHRSOWOQXTUHEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as MDM2 inhibitor, is a chemical compound that has been extensively studied in scientific research. This compound is a potential drug candidate for the treatment of cancer and has shown promising results in preclinical studies.

作用機序

Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor binds to the hydrophobic pocket of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate protein, which is responsible for the interaction with p53 protein. This binding prevents the interaction between Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and p53, leading to the stabilization and activation of p53 protein. The activated p53 protein induces the expression of genes involved in apoptosis and cell cycle arrest, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has been shown to have potent anticancer activity in preclinical studies. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

実験室実験の利点と制限

Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has several advantages for lab experiments. The compound has a well-characterized mechanism of action and has been extensively studied in preclinical models. Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has also been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, the synthesis of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor is complex and requires expertise in organic chemistry. The compound is also relatively expensive, which may limit its use in some lab experiments.

将来の方向性

There are several future directions for the research on Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor. One potential direction is the development of more potent and selective inhibitors of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate protein. Another direction is the combination of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor with other anticancer agents to enhance its efficacy. Additionally, the clinical development of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor for the treatment of cancer is an important future direction. Overall, the research on Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has the potential to lead to the development of new and effective cancer therapies.

合成法

The synthesis of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor involves a multi-step process that requires expertise in organic chemistry. The compound is synthesized using various reagents and solvents under controlled conditions. The process involves coupling of the appropriate starting materials followed by purification and characterization of the final product.

科学的研究の応用

Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has been extensively studied in scientific research for its potential use in cancer therapy. The compound has been shown to inhibit the activity of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate protein, which is overexpressed in many types of cancer. Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate protein plays a critical role in regulating the activity of the tumor suppressor protein p53, which is mutated in many types of cancer. Inhibition of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate protein leads to the stabilization and activation of p53, resulting in the induction of apoptosis and cell cycle arrest in cancer cells.

特性

分子式

C23H25N3O5

分子量

423.5 g/mol

IUPAC名

methyl 4-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H25N3O5/c1-13-6-5-7-14(2)20(13)25-18(27)12-31-17-10-8-16(9-11-17)21-19(22(28)30-4)15(3)24-23(29)26-21/h5-11,21H,12H2,1-4H3,(H,25,27)(H2,24,26,29)

InChIキー

VHRSOWOQXTUHEY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=C(C=C2)C3C(=C(NC(=O)N3)C)C(=O)OC

正規SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=C(C=C2)C3C(=C(NC(=O)N3)C)C(=O)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。